molecular formula C15H13ClO3 B6406941 4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid CAS No. 1261912-02-0

4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid

Cat. No.: B6406941
CAS No.: 1261912-02-0
M. Wt: 276.71 g/mol
InChI Key: RFHBJWKCUJCKJI-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a 5-chloro-2-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-chloro-2-methoxyphenyl)-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and 3-methylbenzoic acid.

    Grignard Reaction: The 5-chloro-2-methoxybenzaldehyde is first converted to the corresponding Grignard reagent using magnesium and anhydrous ether.

    Coupling Reaction: The Grignard reagent is then reacted with 3-methylbenzoic acid in the presence of a catalyst such as palladium on carbon (Pd/C) to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe molecule in biological studies to investigate enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

  • 4-(5-Chloro-2-hydroxyphenyl)-3-methylbenzoic acid
  • 4-(5-Chloro-2-methoxyphenyl)acetic acid
  • 4-(5-Chloro-2-methoxyphenyl)-3-methylbenzamide

Comparison:

  • 4-(5-Chloro-2-hydroxyphenyl)-3-methylbenzoic acid: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and solubility.
  • 4-(5-Chloro-2-methoxyphenyl)acetic acid: The acetic acid derivative has a shorter carbon chain, which can influence its chemical properties and biological activity.
  • 4-(5-Chloro-2-methoxyphenyl)-3-methylbenzamide: The amide derivative has different hydrogen-bonding capabilities, potentially altering its interactions with biological targets.

The uniqueness of 4-(5-chloro-2-methoxyphenyl)-3-methylbenzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-7-10(15(17)18)3-5-12(9)13-8-11(16)4-6-14(13)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHBJWKCUJCKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691096
Record name 5'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-02-0
Record name 5'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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